molecular formula C12H11ClN2O2 B4331241 4-chloro-2,7,8-trimethyl-5-nitroquinoline

4-chloro-2,7,8-trimethyl-5-nitroquinoline

Cat. No.: B4331241
M. Wt: 250.68 g/mol
InChI Key: FWKBFOODRPIMOS-UHFFFAOYSA-N
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Description

4-chloro-2,7,8-trimethyl-5-nitroquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position, three methyl groups at the 2nd, 7th, and 8th positions, and a nitro group at the 5th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,7,8-trimethyl-5-nitroquinoline typically involves the nitration of 4-chloro-2,7,8-trimethylquinoline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 4-chloro-2,7,8-trimethylquinoline

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniform mixing of reagents .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,7,8-trimethyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) or metal hydrides like lithium aluminum hydride (LiAlH₄).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

    Reduction: 4-chloro-2,7,8-trimethyl-5-aminoquinoline.

    Oxidation: this compound derivatives with oxidized methyl groups.

Mechanism of Action

The mechanism of action of 4-chloro-2,7,8-trimethyl-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-8-nitroquinoline
  • 8-tert-butyl-2-methyl-5-nitroquinoline
  • 9-(8-nitroquinolin-7-yl)-9H-carbazole

Uniqueness

4-chloro-2,7,8-trimethyl-5-nitroquinoline is unique due to the presence of three methyl groups at the 2nd, 7th, and 8th positions, which can influence its chemical reactivity and biological activity. The combination of the chlorine atom and nitro group also contributes to its distinct properties compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-2,7,8-trimethyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-6-4-10(15(16)17)11-9(13)5-7(2)14-12(11)8(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBFOODRPIMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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